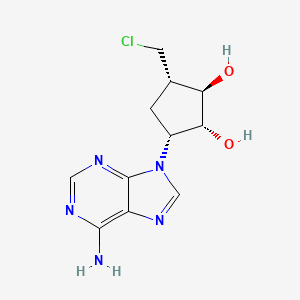

Carbocyclic-2',3'-OH-4'-Cl ara-adenosine

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

118333-14-5 |

|---|---|

Molecular Formula |

C11H14ClN5O2 |

Molecular Weight |

283.71 g/mol |

IUPAC Name |

(1R,2R,3R,5S)-3-(6-aminopurin-9-yl)-5-(chloromethyl)cyclopentane-1,2-diol |

InChI |

InChI=1S/C11H14ClN5O2/c12-2-5-1-6(9(19)8(5)18)17-4-16-7-10(13)14-3-15-11(7)17/h3-6,8-9,18-19H,1-2H2,(H2,13,14,15)/t5-,6-,8-,9-/m1/s1 |

InChI Key |

JZYJVPNLJIRPGP-SQEXRHODSA-N |

Isomeric SMILES |

C1[C@@H]([C@H]([C@@H]([C@@H]1N2C=NC3=C(N=CN=C32)N)O)O)CCl |

Canonical SMILES |

C1C(C(C(C1N2C=NC3=C(N=CN=C32)N)O)O)CCl |

Origin of Product |

United States |

Advanced Chemical Synthesis Methodologies for Carbocyclic 2 ,3 Oh 4 Cl Ara Adenosine

General Synthetic Strategies for Carbocyclic Nucleoside Analogues

The synthesis of carbocyclic nucleoside analogues, where a carbocycle replaces the sugar moiety, is a significant area of medicinal chemistry. nih.govnih.gov These compounds often exhibit improved stability against enzymatic degradation by phosphorylases due to the absence of the N-glycosidic bond. rsc.orgresearchgate.net General strategies focus on the efficient and stereocontrolled construction of the carbocyclic core and its subsequent coupling with a nucleobase. nih.govnih.gov

Multistep Organic Reactions for Carbocyclic Ring Construction

The formation of the carbocyclic ring, typically a cyclopentane (B165970) or cyclohexane, is a critical phase in the synthesis of these analogues. tandfonline.com Chemists employ a variety of multistep organic reactions, often leveraging well-established name reactions, to build these cyclic systems. cooper.edubethel.edu Common approaches include:

Diels-Alder Reactions: This cycloaddition reaction is a powerful tool for forming six-membered rings and can be performed in racemic or asymmetric variations to establish stereocenters early in the synthesis. nih.gov

Ring-Closing Metathesis (RCM): RCM has become a popular method for forming carbocycles of various sizes, particularly five- and six-membered rings, by cyclizing a diene precursor using catalysts like Grubbs' catalyst. researchgate.net

Starting from Chiral Pool Materials: A frequent strategy involves using readily available, enantiomerically pure natural products like D-ribose or (-)-quinic acid as starting materials. nih.govresearchgate.net These provide a scaffold with pre-defined stereocenters, which are then chemically transformed into the target carbocycle through a sequence of reactions including olefination, cyclization, and functional group manipulations. researchgate.net

Annulation Reactions: Methods like the Danheiser or Nazarov cyclization provide routes to functionalized five-membered rings. e-bookshelf.de

Table 1: Key Name Reactions in Carbocyclic Ring Construction

| Reaction Name | Description | General Application in Synthesis |

|---|---|---|

| Diels-Alder Reaction | A [4+2] cycloaddition between a conjugated diene and a dienophile to form a cyclohexene (B86901) derivative. | Construction of six-membered carbocyclic cores. nih.gov |

| Ring-Closing Metathesis | An olefin metathesis reaction that forms a cyclic alkene from an acyclic diene. | Formation of five- and six-membered rings from linear precursors. researchgate.net |

| Simmons-Smith Reaction | A stereospecific method for converting alkenes into cyclopropanes using a carbenoid reagent. | Introduction of a fused cyclopropane (B1198618) ring to lock the conformation of the carbocycle. researchgate.netnih.gov |

| Pauson-Khand Reaction | A [2+2+1] cycloaddition of an alkyne, an alkene, and carbon monoxide to form a cyclopentenone. | Synthesis of functionalized five-membered rings. e-bookshelf.de |

Stereoselective Approaches for Chiral Center Control

Controlling the stereochemistry of the multiple chiral centers on the carbocyclic ring is paramount for achieving the desired biological activity. Several strategies are employed to ensure high stereoselectivity. ethz.chlibretexts.org

Chiral Pool Synthesis: As mentioned, starting with a chiral molecule like a sugar or amino acid preserves its inherent stereochemistry in the final product. ethz.ch

Chiral Auxiliaries: An enantiopure auxiliary group can be temporarily attached to the substrate to direct the stereochemical outcome of a subsequent reaction. Once the new stereocenter is set, the auxiliary is removed. ethz.chresearchgate.net

Asymmetric Catalysis: This is a highly efficient method where a small amount of a chiral catalyst (often a transition metal complex with a chiral ligand) generates a large quantity of an enantiomerically enriched product. researchgate.netnih.gov Palladium-catalyzed asymmetric allylic amination, for instance, has been successfully used to synthesize chiral carbocyclic nucleosides with excellent control over both regio- and enantioselectivity. researchgate.net

Substrate-Controlled Diastereoselection: In molecules that already contain a chiral center, new stereocenters can be introduced with high diastereoselectivity, as the existing center influences the trajectory of the incoming reagent. nih.gov For example, hydroboration-oxidation reactions often proceed with high stereoselectivity due to the directing effect of a nearby hydroxyl group. nih.gov

Table 2: Comparison of Stereoselective Control Strategies

| Strategy | Principle | Advantages | Limitations |

|---|---|---|---|

| Chiral Pool Synthesis | Utilizes naturally occurring enantiopure starting materials (e.g., sugars, amino acids). | Provides access to complex chiral structures; absolute stereochemistry is known from the start. | Limited to the structural motifs and stereochemistries available from natural sources. |

| Chiral Auxiliaries | A covalently attached chiral molecule directs the stereoselective formation of new chiral centers. | High levels of stereocontrol are often achievable; methodology is well-established. | Requires additional steps for attachment and removal of the auxiliary; stoichiometric use of the chiral source. ethz.ch |

| Asymmetric Catalysis | A substoichiometric amount of a chiral catalyst creates a chiral environment for the reaction. | Highly efficient (chiral amplification); broad substrate scope for many reactions. | Catalyst development can be complex and expensive; optimization is often required. nih.gov |

| Substrate Control | An existing stereocenter in the substrate directs the formation of new stereocenters. | Can provide very high levels of diastereoselectivity; does not require external chiral reagents. | Dependent on the specific substrate and reaction; outcome can be difficult to predict without precedent. nih.gov |

Strategies for Introducing the Carbocyclic Skeleton

Once the functionalized carbocycle is prepared, it must be coupled to the appropriate nucleobase, in this case, adenine (B156593). The key challenge is to form the C-N bond with the correct regioselectivity (N9 vs. N7 for purines) and stereoselectivity. researchgate.net

Common methods include:

Mitsunobu Reaction: This reaction allows for the condensation of an alcohol (on the carbocycle) with a nucleophile (the adenine base) under mild conditions, typically proceeding with inversion of configuration at the alcohol's carbon atom. rsc.orgresearchgate.net

Palladium-Catalyzed Allylic Amination: For carbocycles containing an allylic leaving group, palladium catalysis with a suitable chiral ligand can achieve direct and highly stereoselective amination with the purine (B94841) base. researchgate.net

Vorbrüggen Glycosylation: While traditionally used for sugar moieties, adaptations of this Lewis acid-catalyzed coupling of a silylated heterocycle with an electrophilic sugar derivative can be applied to carbocyclic systems. academie-sciences.fr

Linear Synthesis: In some approaches, the heterocyclic base is constructed stepwise onto an amino group that is already part of the carbocyclic precursor. tandfonline.com

Specific Synthetic Routes for Carbocyclic-2',3'-OH-4'-Cl ara-adenosine

No direct synthesis for this compound has been published, necessitating a proposed route based on established methodologies for analogous compounds, particularly those involving 4'-substituted carbocyclic nucleosides. nih.gov The synthesis must address three key challenges: the construction of the carbocyclic core, the stereocontrolled installation of the 2',3'-ara-diol, and the introduction of the 4'-chloro substituent. A plausible strategy would begin with a versatile chiral precursor like the (-)-Vince lactam, which is commercially available. nih.gov

Precursor Synthesis and Stereochemical Control

A robust synthesis would likely start from the (-)-Vince lactam to build a key cyclopentylamine (B150401) or azide (B81097) intermediate, which serves as the carbocyclic core ready for coupling with the adenine base. The ara configuration (trans-diol) of the 2' and 3' hydroxyl groups is a significant stereochemical hurdle.

A hypothetical synthetic sequence could be envisioned as follows:

Protection and Olefination: The lactam is protected and undergoes ring-opening and functional group manipulations to yield a cyclopentene (B43876) intermediate.

Stereoselective Dihydroxylation: The crucial ara-diol stereochemistry can be installed via an anti-dihydroxylation of the cyclopentene. This can be achieved, for example, by epoxidation followed by regioselective ring-opening with a nucleophile. The stereochemical outcome is directed by the existing chiral centers derived from the Vince lactam.

Coupling with Adenine: The azide is reduced to an amine, which is then coupled with a suitable purine precursor (e.g., 6-chloropurine) to construct the adenine ring system.

Introduction of the 4'-Chloro Substituent

The introduction of a chlorine atom at the 4'-position of a carbocyclic nucleoside is a challenging transformation. This position is a sterically hindered quaternary carbon, and its functionalization requires specific methods. Research on related 4'-substituted nucleosides provides potential pathways. nih.govnih.gov

One potential strategy is based on the synthesis of related 4'-substituted carbocyclic analogues: nih.gov

Synthesis of a 4'-Hydroxymethyl Precursor: A key intermediate would be a carbocyclic nucleoside bearing a 4'-hydroxymethyl group. This can be synthesized from a precursor with a 4',5'-exocyclic double bond via a hydroboration-oxidation sequence. nih.gov

Conversion to a 4'-Chloromethyl Group: The 4'-hydroxymethyl group can be converted to a 4'-chloromethyl group using standard chlorinating agents (e.g., SOCl₂ or Appel reaction conditions). This approach leads to a 4'-chloromethyl analogue. nih.gov

Direct 4'-Chlorination (Hypothetical): Achieving a direct 4'-chloro substitution is more complex. A potential, albeit speculative, route could involve the synthesis of a precursor with a 4'-hydroxyl group. Subsequent deoxychlorination (e.g., using Appel reaction conditions) could potentially install the desired chloro-substituent. The feasibility of this step on a sterically hindered tertiary alcohol would require significant experimental validation.

Another advanced method involves the Lewis acid-promoted nucleophilic substitution of a 4'-acetoxy-4'-thionucleoside with a chloride source, although this has been developed for thiothymidines and would need adaptation. nih.gov The final deprotection steps would then yield the target compound, this compound.

Regioselective and Stereoselective Functionalization at 2' and 3' Hydroxyl Positions

The precise arrangement of the hydroxyl groups at the 2' and 3' positions in the ara configuration is a cornerstone of the biological activity of many nucleoside analogs. In the context of a carbocyclic framework, achieving this stereochemistry, along with the desired regioselectivity, demands meticulous control over reaction conditions and the strategic use of protecting groups.

The synthesis of carbocyclic nucleosides with specific stereochemistry at the 2' and 3' positions often begins with a suitable cyclopentane precursor. One common strategy involves the regio- and stereoselective opening of a cyclic epoxide. For instance, a cyclopentene can be epoxidized, and the resulting epoxide can be opened by a nucleophile in a regio- and stereospecific manner to introduce the first hydroxyl group. The stereochemistry of the second hydroxyl group can then be established through subsequent reduction or oxidation-reduction sequences.

Protecting group chemistry plays a pivotal role in differentiating the 2'- and 3'-hydroxyl groups. Bulky silyl (B83357) ethers, such as tert-butyldimethylsilyl (TBDMS) or triisopropylsilyl (TIPS), are frequently employed to selectively protect one hydroxyl group over another, exploiting differences in steric hindrance. For example, the less sterically hindered 3'-hydroxyl group might be selectively protected, allowing for chemical manipulation of the 2'-position. The choice of protecting group is critical, as it must be stable under the conditions of subsequent reactions and readily removable without affecting other functional groups in the molecule.

The introduction of the ara configuration, where the 2'-hydroxyl group is trans to the 3'-hydroxyl group and the purine base, often involves an inversion of stereochemistry at the 2'-position. This can be achieved through a variety of methods, including an S_N2 reaction on a suitably activated 2'-hydroxyl group. For instance, the 2'-hydroxyl can be converted into a good leaving group, such as a tosylate or mesylate, and then displaced by a nucleophile with inversion of configuration.

A key intermediate in the synthesis of carbocyclic nucleosides with fluoro-substituents at the 3'-position has been prepared through regio- and stereoselective bromo-fluorination of a protected cyclopentene derivative. nih.gov This approach, followed by reduction to remove the bromine atom, establishes the desired stereochemistry at the 2' and 3' positions. nih.gov While this specific example leads to a 3'-fluoro analog, the principles of controlling stereochemistry through halogenation and subsequent manipulations are broadly applicable to the synthesis of other analogs, including those with hydroxyl groups.

The table below summarizes key research findings related to the functionalization of the 2' and 3' positions in carbocyclic nucleosides, highlighting the methodologies that could be adapted for the synthesis of this compound.

| Precursor/Intermediate | Reagents and Conditions | Outcome | Reference |

| cis-4β-acetamidocyclopent-2-enemethyl acetate (B1210297) | 1. HF-pyridine/N-bromosuccinimide 2. Tin hydride reduction | Regio- and stereoselective formation of a protected fluoroamino alcohol, establishing trans relationship between 2'- and 3'-substituents. | nih.gov |

| Protected cyclopentene | 1. Epoxidation (e.g., with m-CPBA) 2. Nucleophilic opening | Formation of a trans-diol precursor. | N/A |

| Diol | Selective protection of one hydroxyl group (e.g., with TBDMSCl, imidazole) | Differentiation of hydroxyl groups for further functionalization. | N/A |

| Activated 2'-hydroxyl (e.g., tosylate) | Nucleophilic displacement (e.g., with acetate, followed by hydrolysis) | Inversion of stereochemistry at the 2'-position to achieve the ara configuration. | N/A |

Purine Base Coupling and Derivatization

The formation of the N-glycosidic bond between the carbocyclic core and the purine base is a critical step in the synthesis of carbocyclic nucleosides. This coupling reaction must be performed with high regioselectivity to ensure the formation of the desired N9-isomer over the N7-isomer. mdpi.com Furthermore, subsequent derivatization of the purine base, such as the introduction of the 6-amino group of adenosine (B11128), is often necessary.

Several methods have been developed for the coupling of purine bases to carbocyclic scaffolds. One of the most common is the Mitsunobu reaction, which involves the reaction of a hydroxyl-containing carbocycle with the purine base in the presence of diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) and triphenylphosphine (B44618) (PPh3). This reaction generally proceeds with inversion of stereochemistry at the carbon bearing the hydroxyl group.

Another widely used method is the Vorbrüggen coupling, which employs a silylated purine base and a carbocyclic derivative with a good leaving group, such as an acetate or a triflate, in the presence of a Lewis acid catalyst like trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf). This method is known for its high regioselectivity for the N9-isomer. nih.gov

The choice of the purine starting material is also crucial. Often, a protected and activated purine derivative, such as 6-chloropurine, is used for the coupling reaction. mdpi.com The 6-chloro group can then be displaced by ammonia (B1221849) in a subsequent step to introduce the 6-amino group of adenosine. google.com This two-step approach is often more efficient than directly coupling adenine.

Derivatization of the purine ring can also be performed after the coupling reaction. For example, if a 2,6-dichloropurine (B15474) is coupled to the carbocyclic core, the two chlorine atoms can be selectively substituted in a stepwise manner to introduce different functional groups at the 2- and 6-positions. For instance, treatment with ammonia would yield a 2-chloro-6-aminopurine derivative, which can be a valuable intermediate for further modifications. nih.gov The use of 2-fluoro-6-aminopurine nucleosides as precursors allows for postsynthetic modification at the 2-position via nucleophilic aromatic substitution. nih.gov

The table below details research findings on the coupling of purine bases and their derivatization in the context of carbocyclic nucleoside synthesis.

| Carbocyclic Component | Purine Component | Coupling Method/Reagents | Derivatization Steps | Outcome | Reference |

| Protected cyclopentanol | 6-Chloropurine | Mitsunobu reaction (DEAD, PPh3) | Ammonolysis (NH3/MeOH) | Formation of the N9-linked carbocyclic adenosine analog. | N/A |

| Protected cyclopentyl acetate | Silylated 6-chloropurine | Vorbrüggen coupling (TMSOTf) | Ammonolysis (NH3/MeOH) | High regioselectivity for the N9-isomer. | nih.gov |

| Protected carbocyclic amine | 5-amino-4,6-dichloropyrimidine | N/A | 1. Ring closure with triethyl orthoformate 2. Ammonolysis | Construction of the purine ring directly on the carbocyclic scaffold. | nih.gov |

| 2,6-Diaminopurine nucleoside | 70% HF-pyridine, tert-butyl nitrite | Diazotization and fluorination | N/A | Synthesis of a 2-fluoro-6-aminopurine nucleoside for further modification. | nih.gov |

Biochemical and Cellular Mechanisms of Action of Carbocyclic 2 ,3 Oh 4 Cl Ara Adenosine

Intracellular Anabolism and Metabolic Pathways

The conversion of Carbocyclic-2',3'-OH-4'-Cl ara-adenosine into its pharmacologically active form is a critical process that occurs within the cell. This intracellular anabolism involves a series of phosphorylation steps catalyzed by host cell or, in the context of viral infections, viral kinases.

Role of Cellular and Viral Kinases in Phosphorylation

The initial and rate-limiting step in the activation of many nucleoside analogs is the first phosphorylation event, which is catalyzed by specific cellular or viral kinases. The efficiency of this step can significantly influence the compound's therapeutic efficacy.

Deoxycytidine kinase (dCK) is a key enzyme in the salvage pathway of deoxynucleosides and is responsible for the phosphorylation of a broad range of nucleoside analogs. For instance, the activation of other arabinosyl nucleosides, such as Fludarabine (B1672870) (F-ara-A) and Cytarabine (ara-C), is heavily dependent on dCK. nih.gov It is plausible that this compound is also a substrate for dCK, which would catalyze its conversion to the monophosphate derivative. The activity of dCK is often higher in lymphatic tissues and certain cancer cells, which could influence the cell-type-specific activity of the compound.

Formation of Active Triphosphate Metabolites

Following the initial phosphorylation to the monophosphate form, subsequent phosphorylation steps are carried out by other cellular kinases to yield the diphosphate (B83284) and, ultimately, the active triphosphate metabolite. Nucleoside monophosphate kinases (NMPKs) and nucleoside diphosphate kinases (NDPKs) are responsible for these sequential phosphorylations. The resulting this compound triphosphate is the ultimate active form of the drug that can interfere with cellular and viral processes. The accumulation of this triphosphate metabolite within the cell is a key determinant of the compound's biological effect. For example, in studies with ara-C, the intracellular concentration of its triphosphate form (ara-CTP) directly correlates with its cytotoxic activity. nih.gov

Molecular Interactions with Target Enzymes and Nucleic Acids

The active triphosphate metabolite of this compound exerts its biological effects by interacting with key cellular enzymes and nucleic acids, primarily by disrupting the synthesis of DNA and RNA. ontosight.ai

Interference with DNA/RNA Synthesis and Replication Machinery

The structural similarity of this compound triphosphate to the natural deoxyadenosine (B7792050) triphosphate (dATP) allows it to be recognized by DNA and RNA polymerases. This molecular mimicry leads to the inhibition of nucleic acid synthesis through two primary mechanisms:

Competitive Inhibition of Polymerases: The triphosphate metabolite can compete with the natural dATP for the active site of DNA and RNA polymerases. This competition slows down or halts the process of nucleic acid elongation.

Chain Termination: If the triphosphate analog is incorporated into a growing DNA or RNA strand, its modified carbocyclic ring, which lacks the 3'-hydroxyl group necessary for the formation of a phosphodiester bond with the next incoming nucleotide, can lead to the termination of chain elongation. This results in the production of truncated and non-functional nucleic acid strands.

The interference with DNA and RNA synthesis is a common mechanism for many antiviral and anticancer nucleoside analogs. ontosight.ai The triphosphate of the related compound ara-A, ara-ATP, has been shown to inhibit viral DNA polymerases. jenabioscience.com It is highly probable that this compound triphosphate acts in a similar manner, thereby inhibiting viral replication and the proliferation of cancer cells. ontosight.ai

Data Tables

Table 1: General Characteristics of Carbocyclic Nucleoside Analogs

| Feature | Description | Reference |

| Core Structure | Cyclopentane (B165970) ring replacing the furanose sugar. | ontosight.ai |

| Stability | Enhanced resistance to enzymatic degradation compared to natural nucleosides. | ontosight.ai |

| Mechanism of Action | Interference with DNA and/or RNA synthesis. | ontosight.aiontosight.ai |

| Activation | Intracellular phosphorylation to the active triphosphate form. | nih.gov |

Table 2: Kinases Involved in the Activation of Related Adenosine (B11128) Analogs

| Analog | Primary Activating Kinase(s) | Reference |

| Fludarabine (F-ara-A) | Deoxycytidine Kinase (dCK) | nih.gov |

| Cytarabine (ara-C) | Deoxycytidine Kinase (dCK) | nih.gov |

| Vidarabine (ara-A) | Deoxycytidine Kinase (dCK), Adenosine Kinase (lesser extent) | youtube.com |

Mechanisms of Chain Termination

A primary mechanism by which this compound is proposed to function is through the termination of DNA chain elongation. As a nucleoside analog, it is recognized by cellular and viral polymerases and incorporated into a growing DNA strand. However, due to its structural modifications, particularly the arabinose-like configuration of the hydroxyl groups on the carbocyclic ring, it prevents the subsequent addition of the next nucleotide.

The presence of the 3'-hydroxyl group in an axial (up) position, characteristic of arabinofuranosyl nucleosides, is sterically unfavorable for the formation of a phosphodiester bond with the incoming nucleoside triphosphate. This structural hindrance effectively halts the process of DNA replication. While the compound possesses a 3'-OH group, its spatial orientation is critical. Studies on similar 2'-ara-nucleoside analogs have demonstrated that despite the presence of a 3'-OH, they can act as absolute chain terminators. For instance, 2'ara-UMP has been shown to cause complete and immediate termination of RNA synthesis by HCV polymerase. This principle is directly applicable to this compound in the context of DNA synthesis.

Substrate Mimicry for Polymerases

The efficacy of this compound as a therapeutic agent is contingent on its ability to be recognized and utilized by polymerases as a substrate, in place of the natural deoxyadenosine triphosphate (dATP). The carbocyclic nature of the sugar mimic, where an oxygen atom is replaced by a methylene (B1212753) group, provides increased metabolic stability against degradation by phosphorylases and hydrolases, a common issue with traditional nucleoside analogs. nih.gov

This mimicry allows the compound, once phosphorylated to its triphosphate form by cellular kinases, to compete with the endogenous dATP for the active site of DNA polymerases. The affinity of the analog for the polymerase active site is a critical determinant of its potency. Research on related carbocyclic nucleosides, such as carbovir (B1146969), has shown that their triphosphate forms are potent competitive inhibitors of viral polymerases like HIV-1 reverse transcriptase. nih.gov This competitive inhibition, coupled with its action as a chain terminator, forms a dual-pronged attack on viral replication.

Inhibition of Key Viral Enzymes

A significant target for this compound is the viral polymerase, an enzyme essential for the replication of viral genetic material. In retroviruses like HIV, the reverse transcriptase enzyme is a prime target. Studies on carbocyclic nucleoside analogs have demonstrated their potent inhibitory effects on this enzyme. For example, the triphosphate form of carbovir has been shown to be a potent inhibitor of HIV-1 reverse transcriptase, with a mechanism involving both competitive inhibition and chain termination. nih.gov

The structural features of this compound, particularly the carbocyclic ring and the arabinose configuration, are designed to enhance its interaction with and inhibition of such viral polymerases. The 4'-chloro substitution may further influence the binding affinity and inhibitory potential of the compound.

Data on the inhibition of viral polymerases by related carbocyclic adenosine analogs suggest the potential potency of this compound.

| Compound | Enzyme | Inhibition Constant (Ki) |

| Carbovir triphosphate | HIV-1 Reverse Transcriptase | Similar to AZT-TP |

| (+/-)-Aristeromycin | S-adenosylhomocysteine hydrolase | 5 x 10⁻⁹ M |

Beyond viral polymerases, carbocyclic adenosine analogs have been shown to target other crucial viral and cellular enzymes. A notable example is S-adenosylhomocysteine (AdoHcy) hydrolase. This enzyme is vital for the regulation of methylation reactions, which are essential for viral replication and gene expression. Inhibition of AdoHcy hydrolase leads to the accumulation of S-adenosylhomocysteine, a potent feedback inhibitor of methyltransferases.

Inhibitory activity of related carbocyclic adenosine analogs against S-adenosylhomocysteine hydrolase.

| Compound | Enzyme | IC50 |

| D-eritadenine | S-adenosyl-l-homocysteine hydrolase | 7 nM |

Modulation of Host Cell Proliferation Pathways

In addition to its direct antiviral actions, this compound may also exert its effects by modulating host cell pathways that are critical for both normal cell proliferation and viral replication. One such key target is ribonucleotide reductase (RNR). This enzyme is responsible for the conversion of ribonucleotides to deoxyribonucleotides, the building blocks of DNA. By inhibiting RNR, a compound can deplete the cellular pool of deoxyribonucleotides, thereby halting DNA synthesis and cell division.

Nucleoside analogs with an arabinose sugar configuration, such as fludarabine (F-ara-A), are known inhibitors of ribonucleotide reductase. cvpharmacology.com Given that this compound shares this key structural feature, it is plausible that it also functions as an inhibitor of RNR. This inhibition would not only contribute to its anticancer potential but also to its antiviral activity, as viruses rely on the host cell's machinery for their replication. The inhibition of RNR by nucleoside analogs can be a result of the diphosphate form of the analog binding to the active site of the enzyme. mdpi.com

Pathways Leading to Cell Cycle Arrest by Related Adenosine Analogs

Research into adenosine analogs, such as Cytosine arabinoside (Ara-c), has revealed their significant impact on cell cycle progression, primarily leading to arrest at the G1/S or G0/G1 phase. nih.govnih.gov This interruption of the cell cycle is a key component of their therapeutic effects. The primary mechanisms identified involve the modulation of cyclin-dependent kinases (CDKs) and their regulatory partners.

A pivotal pathway involves the upregulation of the INK4 (Inhibitor of CDK4) family of proteins. nih.govnih.gov The INK4 family includes tumor suppressors like p16INK4a, p15INK4b, p18INK4c, and p19INK4d. These proteins function by binding to CDK4 and CDK6, preventing their association with cyclin D. nih.gov This inhibition is crucial as the CDK4/6-cyclin D complex is responsible for phosphorylating the retinoblastoma (Rb) protein. In its hypophosphorylated state, Rb binds to the E2F transcription factor, sequestering it and preventing the transcription of genes required for S-phase entry.

Studies on Ara-c have demonstrated that it can induce an upregulation of INK4 family gene expression. nih.govnih.gov This leads to a subsequent inhibition of the CDK4/cyclin D1 complex, resulting in cell cycle arrest at the G1/S transition. nih.govnih.gov Furthermore, some evidence suggests that Ara-c may also directly regulate the expression of CDK4 and cyclin D1, independent of the INK4 pathway. nih.gov

Similarly, investigations into adenosine and its agonists have shown an induction of G0/G1 phase arrest. nih.gov This is achieved through the downregulation of cyclin D1 and CDK4 protein levels, which disrupts the G1 to S phase progression. nih.gov

The following data tables summarize the key proteins involved and the observed effects of related adenosine analogs on cell cycle progression.

Table 1: Key Proteins Modulated by Adenosine Analogs in Cell Cycle Arrest

| Protein Family | Specific Protein | Function in Cell Cycle | Observed Effect by Analogs | Reference |

|---|---|---|---|---|

| INK4 Family | p16INK4a, p15INK4b, etc. | Inhibits CDK4/6 | Upregulation | nih.govnih.gov |

| Cyclin-Dependent Kinases | CDK4, CDK6 | Forms complex with Cyclin D to promote G1/S transition | Inhibition/Downregulation | nih.govnih.gov |

| Cyclins | Cyclin D1 | Activates CDK4/6 | Downregulation | nih.govnih.gov |

| Tumor Suppressors | Retinoblastoma (Rb) | Sequesters E2F to halt G1/S transition | Maintained in active, hypophosphorylated state | N/A |

| Transcription Factors | E2F | Promotes transcription of S-phase genes | Sequestration by Rb | N/A |

Table 2: Summary of Research Findings on Cell Cycle Arrest by Related Analogs

| Compound | Cell Line(s) | Observed Effect | Mechanism | Reference |

|---|---|---|---|---|

| Cytosine arabinoside (Ara-c) | Kidney Cancer Cells | G1/S Phase Arrest | Upregulation of INK4 family genes, inhibition of CDK4/cyclin D1 complex | nih.govnih.gov |

| Adenosine | Ovarian Cancer Cells (OVCAR-3) | G0/G1 Phase Arrest | Downregulation of Cyclin D1 and CDK4 | nih.gov |

It is important to reiterate that while these findings for related compounds are informative, they are not direct evidence of the mechanisms of this compound. Specific research on this compound is required to definitively elucidate its pathways of action.

Preclinical Biological Activity of Carbocyclic 2 ,3 Oh 4 Cl Ara Adenosine

In Vitro Antiviral Efficacy Studies

The in vitro antiviral activity of carbocyclic adenosine (B11128) analogs has been evaluated against a wide array of both DNA and RNA viruses. These studies provide a foundation for understanding the potential antiviral spectrum of Carbocyclic-2',3'-OH-4'-Cl ara-adenosine.

Evaluation against DNA Viruses (e.g., Herpesviruses, Vaccinia)

Table 1: In Vitro Antiviral Activity of Related Carbocyclic Adenosine Analogs against DNA Viruses

| Compound | Virus | Cell Line | Activity Metric | Value |

|---|

Note: Data for this compound is not available. The table presents data for a closely related compound.

Evaluation against RNA Viruses (e.g., HIV, HCV, RSV, SARS-CoV-2, Influenza, Norovirus, Measles, Parainfluenza, Vesicular Stomatitis)

The evaluation of carbocyclic adenosine analogs against RNA viruses has yielded promising results across several viral families. The carbocyclic analog of 3-deazaadenosine (B1664127) (C-c3Ado) has demonstrated potent in vitro activity against a range of RNA viruses, including reovirus, measles virus, parainfluenza virus, and vesicular stomatitis virus, with inhibitory concentrations between 0.2-1 microgram/ml. nih.gov This compound was found to be approximately 100 times more potent than ribavirin (B1680618) against vesicular stomatitis virus, parainfluenza virus, and measles virus. nih.gov

Further studies on C-c3Ado have confirmed its efficacy against respiratory syncytial virus (RSV) and parainfluenza type 3 (PIV3) in HEp-2 cells, with mean median efficacious doses (ED50) of 9 and 14 micrograms/ml, respectively. nih.gov In contrast, it showed no significant activity against influenza A or B viruses. nih.gov

While direct evidence for this compound against many of the listed RNA viruses, including HIV and HCV, is scarce, the general class of 4'-substituted carbocyclic nucleoside analogs has been investigated for activity against HIV, HCV, RSV, and SARS-CoV-2. researchgate.net However, a series of novel 4′-substituted carbocyclic uracil (B121893) derivatives, which share the carbocyclic core, did not show significant antiviral activity against SARS-CoV-2, influenza A/B viruses, or norovirus. semanticscholar.org

Regarding measles virus, a number of 5'-nor carbocyclic adenosine analogues have shown significant inhibitory activity in CV-1 monkey kidney cells, with EC50 values ranging from less than 0.1 to 1 mg/ml. nih.gov

Table 2: In Vitro Antiviral Activity of Related Carbocyclic Adenosine Analogs against RNA Viruses

| Compound | Virus | Cell Line | Activity Metric | Value |

|---|---|---|---|---|

| Carbocyclic 3-deazaadenosine | Reovirus | Primary rabbit kidney, HeLa, Vero | Concentration for inhibition | 0.2-1 µg/mL |

| Carbocyclic 3-deazaadenosine | Measles virus | Primary rabbit kidney, HeLa, Vero | Concentration for inhibition | 0.2-1 µg/mL |

| Carbocyclic 3-deazaadenosine | Parainfluenza virus | Primary rabbit kidney, HeLa, Vero | Concentration for inhibition | 0.2-1 µg/mL |

| Carbocyclic 3-deazaadenosine | Vesicular Stomatitis Virus | Primary rabbit kidney, HeLa, Vero | Concentration for inhibition | 0.2-1 µg/mL |

| Carbocyclic 3-deazaadenosine | Respiratory Syncytial Virus (RSV) | HEp-2 | ED50 | 9 µg/mL |

| Carbocyclic 3-deazaadenosine | Parainfluenza Virus 3 (PIV3) | HEp-2 | ED50 | 14 µg/mL |

Note: Data for this compound is not available. The table presents data for closely related compounds.

Analysis of Broad-Spectrum Antiviral Potential

The collective data for carbocyclic adenosine analogs strongly suggest a broad-spectrum antiviral potential. The demonstrated activity against both DNA (vaccinia) and a variety of RNA viruses (paramyxoviruses, rhabdoviruses, reoviruses) by compounds like C-c3Ado underscores this potential. nih.gov The mechanism of action, often involving the targeting of fundamental viral replication processes such as nucleic acid synthesis, contributes to this broad activity. nih.gov However, the lack of activity of C-c3Ado against influenza viruses indicates that the spectrum, while broad, is not all-encompassing and is dependent on the specific viral polymerase or other key enzymes. nih.gov The exploration of 4'-substituted carbocyclic nucleosides further highlights the ongoing effort to modulate and expand the antiviral spectrum of this class of compounds. researchgate.net

In Vitro Anticancer Efficacy Studies

The anticancer potential of nucleoside analogs is well-established, and carbocyclic adenosine derivatives are no exception. These compounds are investigated for their ability to interfere with the proliferation of cancer cells.

Cytostatic and Cytotoxic Effects on Cancer Cell Lines (e.g., leukemia, carcinoma)

While specific data for this compound is not available, the closely related compound cytosine arabinoside (Ara-C) is a well-known agent used in the treatment of acute leukemia. nih.gov Studies have demonstrated the cytotoxic effects of low-dose Ara-C on human myeloid leukemic cells. nih.gov The broader category of carbocyclic arabinosyladenine has also been noted for its potential as an antineoplastic agent, with early studies indicating its utility in experimental leukemia models. nih.gov

Research on other substituted carbocyclic nucleosides has shown varied cytotoxic effects against different cancer cell lines. For instance, certain 5-[(Z,2Z)-2-chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones, which are structurally distinct but represent complex heterocyclic systems, have shown significant cytotoxic effects on leukemia, melanoma, and various carcinoma cell lines at micromolar and submicromolar concentrations. nih.gov

Table 3: In Vitro Anticancer Activity of Related Compounds

| Compound/Class | Cancer Cell Type | Effect |

|---|---|---|

| Cytosine arabinoside (Ara-C) | Myeloid Leukemia | Cytotoxic |

Note: Data for this compound is not available. The table presents data for related compounds.

Characterization of Cell Cycle Perturbations

The antiproliferative activity of nucleoside analogs is often linked to their ability to disrupt the cell cycle. For example, adenosine receptor agonists have been shown to induce G1 phase cell cycle arrest in ovarian cancer cells. This is achieved through the downregulation of Cyclin D1 and cyclin-dependent kinase 4 (CDK4). While not a direct carbocyclic analog, this highlights a common mechanism for adenosine-related compounds.

More directly relevant, studies with Ara-C have shown that it can induce cell cycle arrest in the G1/S phase. This effect is associated with the upregulation of the INK4 family of genes, which in turn inhibit the formation of the CDK4/cyclin D1 complex, a key driver of the G1 to S phase transition. The inhibition of DNA synthesis is a primary outcome of this cell cycle arrest.

Although direct experimental data on the cell cycle effects of this compound are not available, it is plausible that it could exert similar effects on cell cycle progression in cancer cells, given its structural similarity to other nucleoside analogs known to interfere with DNA replication and cell division.

Differential Activity against Various Malignant Cell Phenotypes

This compound, as a nucleoside analogue, has been investigated for its potential to interfere with the proliferation of cancer cells. ontosight.ai Nucleoside analogues often exert their anticancer effects by being incorporated into newly synthesized DNA or RNA, which leads to chain termination and the disruption of cellular replication, a process highly active in malignant cells. ontosight.aiontosight.ai The activity of such compounds can vary significantly between different cancer cell types, reflecting the unique genetic and metabolic profiles of each malignancy.

The efficacy of adenosine analogues is often linked to the expression levels of adenosine-interacting enzymes within the cancer cells, such as adenosine kinase (ADK), which is necessary for the phosphorylation of the analogue into its active form, and adenosine deaminases (ADA), which can inactivate the compound. nih.gov The tumor microenvironment itself, often characterized by high levels of extracellular adenosine, plays a crucial role in tumor progression and immune evasion, representing a key target for adenosine-related therapies. mdpi.comnih.govnih.gov Studies on related carbocyclic nucleosides have shown potent activity against various human leukemia and carcinoma cell lines. nih.gov For instance, the natural carbocyclic adenosine analogue, Neplanocin A, has demonstrated broad anticancer properties. nih.gov The differential sensitivity of various cell lines to these analogues underscores the importance of the specific cellular machinery required for their activation and mechanism of action. nih.gov

| Compound | Cell Line | Cancer Type | Activity (IC50) | Reference |

|---|---|---|---|---|

| 3'-C-methyladenosine | Various Leukemia & Carcinoma Lines | Leukemia/Carcinoma | ~18 μM | nih.gov |

| (-)-Neplanocin A | Multiple Cell Lines | Various Cancers | Varies by cell type | nih.gov |

| 8-chloroadenosine | Breast Cancer Cell Lines | Breast Cancer | Induces cell death | cottrellrna.com |

Structure-Activity Relationships (SAR) of this compound and Analogues

The biological activity of nucleoside analogues is profoundly influenced by their chemical structure. Structure-Activity Relationship (SAR) studies are critical for optimizing potency and selectivity by making targeted modifications to the nucleoside scaffold, including the sugar mimic, the nucleobase, and the glycosidic bond. nih.govnih.govnih.gov

Impact of the 4'-Chlorine Substituent on Biological Potency and Selectivity

The introduction of a halogen, such as chlorine, into a biologically active molecule can significantly modulate its properties. researchgate.net A chlorine atom at the 4'-position of the carbocyclic ring is a key modification. Halogenation can influence a compound's biological activity by altering its physicochemical properties, such as lipophilicity. researchgate.neteurochlor.org Increased lipophilicity can affect how the molecule is absorbed and distributed, potentially enhancing its interaction with target proteins like enzymes. researchgate.net

In the context of nucleoside analogues, substituents at the 4' position can also induce steric effects that alter the conformation of the carbocyclic ring. nih.gov This change in shape, or "sugar pucker," can impact how the molecule is recognized and processed by cellular enzymes, such as kinases that are essential for its activation, or polymerases where it ultimately exerts its effect. The electron-withdrawing nature of the chlorine atom can also play a role in the molecule's electronic properties, potentially influencing its binding affinity to target enzymes. researchgate.net The presence of a chlorine atom can be crucial for significant biological activity in certain compounds. eurochlor.org

Significance of the 2'- and 3'-Hydroxyl Group Configurations

The stereochemistry of the hydroxyl groups on the carbocyclic ring is a critical determinant of biological activity. The "ara-adenosine" designation refers to the arabinose configuration, where the 2'-hydroxyl group is in a trans position relative to the 3'-hydroxyl group and the purine (B94841) base. This is distinct from the ribo configuration (found in natural adenosine), where the 2'- and 3'-hydroxyl groups are cis to each other.

This specific stereochemical arrangement is crucial for the molecule's interaction with viral and cellular enzymes. ontosight.ai For a nucleoside analogue to be active, it must typically be phosphorylated by cellular kinases to its mono-, di-, and ultimately triphosphate form. acs.org The spatial orientation of the hydroxyl groups directly influences the efficiency of these phosphorylation steps. The 'ara' configuration is known to be recognized by certain viral or cellular kinases, leading to the formation of the active triphosphate metabolite that can then inhibit DNA or RNA synthesis.

Conformational Effects of the Carbocyclic Ring on Bioactivity

Replacing the furanose sugar's oxygen atom with a methylene (B1212753) group to create a carbocyclic ring imparts significant chemical and metabolic stability. wikipedia.org This modification prevents the cleavage of the bond linking the base to the sugar ring by enzymes like phosphorylases and hydrolases, which increases the compound's metabolic lifespan. wikipedia.org

Furthermore, the carbocyclic ring adopts specific three-dimensional conformations, often described as a "pucker." These conformations are typically categorized as North (N-type) or South (S-type). acs.orgtandfonline.com The preferred conformation can pre-organize the molecule into a shape that is favorable for binding to a target enzyme, thereby increasing its potency and selectivity. nih.gov For example, studies on carbocyclic nucleic acids (CarNA) show that the cyclopentane (B165970) ring's preference for an N-type conformation contributes to the stability of CarNA/RNA hybrids. tandfonline.com By locking the nucleoside into a biologically preferred conformation, the energy barrier to binding with a target protein is lowered, enhancing its bioactivity. nih.gov

Influence of Purine Base Modifications on Antiviral and Anticancer Activity

Modifications to the adenine (B156593) (purine) base are a common strategy to enhance the therapeutic properties of nucleoside analogues. rsc.orgmdpi.com One significant challenge in developing adenosine analogues is their potential deactivation by the enzyme adenosine deaminase (ADA), which removes the amino group at the C6 position of the purine ring. acs.org

Introducing a halogen, such as fluorine, at the C2-position of the adenine base has been shown to make the analogue less susceptible to deamination by ADA due to the electronegativity of the halogen. acs.org Modifications at the C8-position have also been explored. For instance, adding a C8-heteroaromatic ring to certain adenosine analogues converted them from agonists to antagonists at the A2A adenosine receptor, a key target in cancer immunotherapy. elsevierpure.com Such modifications can fundamentally alter the molecule's interaction with target proteins, changing its biological function from activating to inhibiting a receptor. nih.govelsevierpure.com These changes can lead to improved antiviral or anticancer activity by preventing metabolic inactivation, altering target selectivity, and enhancing the desired therapeutic effect. nih.gov

Advanced Computational and Theoretical Research for Carbocyclic 2 ,3 Oh 4 Cl Ara Adenosine

Molecular Modeling and Docking Simulations

Molecular modeling and docking simulations are powerful computational tools used to predict the interaction between a small molecule, or ligand, and a macromolecular target, typically a protein. These methods are crucial in the early stages of drug discovery for identifying potential biological targets and understanding the structural basis of a compound's activity.

Given that nucleoside analogues often target enzymes involved in nucleic acid synthesis or cellular signaling, molecular docking simulations for Carbocyclic-2',3'-OH-4'-Cl ara-adenosine would primarily focus on viral polymerases and host or viral kinases. nih.gov These enzymes are critical for viral replication and are common targets for antiviral therapies. nih.gov

Docking studies would be conducted to place the compound into the active site of these enzymes to predict its binding orientation and affinity. The interactions would be analyzed to identify key hydrogen bonds, hydrophobic interactions, and other non-covalent bonds that contribute to the stability of the ligand-protein complex. For instance, the hydroxyl groups and the chlorine atom on the carbocyclic ring, along with the adenine (B156593) base, would be assessed for their potential to form specific interactions with amino acid residues in the enzyme's active site.

Table 1: Illustrative Ligand-Protein Interaction Profile for this compound

| Target Enzyme | Predicted Binding Energy (kcal/mol) | Key Interacting Residues (Hypothetical) | Interaction Type |

| Viral DNA Polymerase | -9.8 | Asp-185, Arg-70 | Hydrogen Bond |

| Tyr-115 | π-π Stacking | ||

| Val-114 | Hydrophobic | ||

| Host Deoxycytidine Kinase | -7.5 | Gln-97, Ser-35 | Hydrogen Bond |

| Phe-132 | Hydrophobic | ||

| Viral Thymidine Kinase | -8.2 | Arg-176, Tyr-103 | Hydrogen Bond |

| Trp-88 | π-π Stacking |

Note: The data in this table is illustrative and intended to represent the type of information generated from molecular docking studies.

The replacement of the furanose oxygen with a methylene (B1212753) group in carbocyclic nucleosides introduces significant changes in the flexibility and preferred conformation of the sugar-like ring. wikipedia.org Molecular dynamics (MD) simulations can be employed to study the conformational landscape of the carbocyclic moiety of this compound. These simulations track the atomic movements over time, providing a detailed picture of the molecule's dynamic behavior. nih.gov

The analysis would focus on the pseudorotational parameters of the cyclopentane (B165970) ring, which describe its puckering. The puckering of the ring is crucial as it dictates the relative orientation of the substituents, which in turn affects how the molecule fits into the active site of a target enzyme. The presence of the 4'-Cl substituent is expected to influence the conformational preference, potentially favoring a specific pucker that could enhance binding to a target protein. nih.gov

Computational methods such as Free Energy Perturbation (FEP) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are used to calculate the binding free energy of a ligand to a protein. nih.govnih.gov These calculations provide a more quantitative prediction of binding affinity than docking scores alone. By comparing the calculated binding affinities for different target enzymes (e.g., viral vs. human polymerases), researchers can predict the compound's specificity and potential for off-target effects. A higher predicted affinity for a viral enzyme over its human counterpart would suggest a favorable therapeutic window.

Quantum Mechanical Calculations of Electronic Structure and Reactivity

Quantum mechanical (QM) calculations are used to study the electronic properties of a molecule, providing deep insights into its stability, reactivity, and spectroscopic properties. capes.gov.br For this compound, QM methods can be used to calculate properties such as the distribution of electron density, the energies of molecular orbitals (HOMO and LUMO), and the electrostatic potential map.

This information is vital for understanding the molecule's chemical behavior. For example, the electrostatic potential map can reveal regions of the molecule that are likely to participate in electrostatic interactions with a protein. The HOMO-LUMO energy gap can provide an indication of the molecule's chemical reactivity and kinetic stability. These calculations can help rationalize the observed biological activity and guide the design of new analogues with improved properties.

In Silico Approaches for Rational Design and Optimization of Carbocyclic Adenosine (B11128) Analogues

The insights gained from molecular modeling and quantum mechanical calculations form the basis for the rational design of new analogues of this compound. nih.gov This in silico approach allows for the virtual screening of a large number of modified compounds, saving significant time and resources compared to traditional synthesis and testing.

For example, if docking studies reveal a void in the active site of a target enzyme when bound to the parent compound, new analogues can be designed with additional functional groups to fill this space and form new, favorable interactions. Similarly, if QM calculations suggest that modifying the electronic properties of the adenine ring could enhance its interaction with the target, various substituents can be virtually added and their effects evaluated. This iterative cycle of design, computational evaluation, and subsequent synthesis of the most promising candidates is a cornerstone of modern drug discovery. nih.gov

Future Directions and Emerging Research Avenues for Carbocyclic 2 ,3 Oh 4 Cl Ara Adenosine

Design and Synthesis of Advanced Carbocyclic Analogues with Enhanced Properties

The foundation of advancing Carbocyclic-2',3'-OH-4'-Cl ara-adenosine lies in the strategic design and synthesis of novel analogues with superior potency, selectivity, and pharmacokinetic profiles. Future research in this area will likely focus on several key structural modifications:

Stereoselective Synthesis: The precise spatial arrangement of substituents on the carbocyclic ring is paramount for biological activity. Future synthetic strategies will continue to refine enantioselective methods to ensure the production of pure stereoisomers, thereby minimizing off-target effects and maximizing therapeutic efficacy. Methodologies starting from chiral precursors or employing asymmetric catalysis will be instrumental.

Modification of the 4'-Position: The 4'-chloro substituent is a critical feature of the parent compound. Further exploration of other halogen substitutions (e.g., fluorine, bromine) or the introduction of small, electron-withdrawing or -donating groups at this position could modulate the compound's electronic properties and its interaction with target enzymes. The synthesis of 4'-azido or 4'-ethynyl analogues, which have shown potent activity in other nucleoside series, represents a promising avenue. nih.govnih.gov

Alterations of the Purine (B94841) Base: Modifications to the adenine (B156593) base can significantly impact target specificity and resistance profiles. The synthesis of analogues with altered purine rings, such as 2-substituted adenosines or 7-deazaadenosine derivatives, could lead to compounds with novel mechanisms of action or improved activity against resistant viral strains or cancer cell lines.

Prodrug Strategies: To enhance oral bioavailability and cellular uptake, the development of prodrugs of this compound is a critical future direction. This includes the synthesis of 5'-phosphoramidate or ester prodrugs, which can be efficiently cleaved intracellularly to release the active monophosphate form. nih.gov

| Analogue Design Strategy | Rationale | Potential Enhancement |

| Introduction of alternative 4'-substituents (e.g., -F, -N3, -C≡CH) | Modulate electronic properties and target binding | Increased potency, altered selectivity |

| Modification of the adenine base (e.g., 2-fluoro, 7-deaza) | Overcome resistance, alter target specificity | Broader spectrum of activity, activity against resistant strains |

| Synthesis of 5'-prodrugs (e.g., phosphoramidates) | Improve pharmacokinetics | Enhanced oral bioavailability and cellular uptake |

| Exploration of different carbocyclic scaffolds | Optimize conformational preferences for target binding | Improved enzyme inhibition |

Deeper Elucidation of Cellular and Molecular Mechanisms

While carbocyclic adenosine (B11128) analogues are known to target viral polymerases and cellular enzymes, a detailed understanding of the specific molecular interactions of this compound is essential for its rational development.

Future research should focus on:

Target Identification and Validation: Comprehensive screening against a panel of viral and human polymerases, as well as other key enzymes in nucleoside metabolism, is necessary to identify the primary targets of this compound. A key enzyme often inhibited by carbocyclic adenosine analogues is S-adenosylhomocysteine (AdoHcy) hydrolase, and determining the inhibitory activity against this target will be crucial. nih.gov

Structural Biology: Obtaining co-crystal structures of the activated triphosphate form of the analogue bound to its target enzyme(s) will provide invaluable insights into the precise binding mode. This structural information can guide the design of more potent and selective inhibitors.

Cellular Pathway Analysis: Investigating the downstream effects of target inhibition is critical. This includes analyzing the impact on viral replication cycles, the induction of apoptosis in cancer cells, and the modulation of cellular signaling pathways. For instance, understanding its effect on the adenosine receptor signaling pathway could reveal immunomodulatory properties. nih.govyoutube.com

Resistance Profiling: The emergence of drug resistance is a major challenge. Studies to identify the genetic mutations in viral or cellular targets that confer resistance to this compound are essential for predicting its long-term clinical utility and for designing second-generation inhibitors that can overcome resistance.

Development of Novel Preclinical Efficacy Models

To accurately predict the therapeutic potential of this compound, the development and use of more sophisticated preclinical models is imperative.

Advanced Cell Culture Models: Moving beyond traditional 2D cell cultures, three-dimensional (3D) organoid and spheroid models of tumors and virus-infected tissues can provide a more physiologically relevant environment for efficacy testing. These models better recapitulate the complex cell-cell and cell-matrix interactions of in vivo systems.

Humanized Mouse Models: For both antiviral and anticancer testing, the use of mice with engrafted human immune systems (humanized mice) can provide critical data on the interplay between the compound, the target cells (infected or cancerous), and the human immune response.

Patient-Derived Xenografts (PDXs): In oncology, PDX models, where tumor tissue from a patient is directly implanted into an immunodeficient mouse, are becoming the gold standard for preclinical efficacy testing. Evaluating this compound in a panel of PDX models representing different cancer subtypes can help identify patient populations most likely to respond.

Organ-on-a-Chip Technology: Microfluidic devices that mimic the structure and function of human organs offer a high-throughput platform to study the efficacy and potential toxicity of new compounds in a more human-relevant context.

| Preclinical Model | Advantage | Application for this compound |

| 3D Organoids/Spheroids | More physiologically relevant than 2D cultures | Efficacy testing in a tumor or infected tissue microenvironment |

| Humanized Mice | Allows for the study of immune system interactions | Evaluation of antiviral and anticancer efficacy in the context of a human immune system |

| Patient-Derived Xenografts (PDXs) | Preserves the heterogeneity of the original tumor | Identification of responsive cancer types and biomarkers of sensitivity |

| Organ-on-a-Chip | High-throughput, human-relevant system | Rapid screening for efficacy and potential organ-specific toxicity |

Exploration of Synergistic Effects with Other Research Agents

Combination therapy is a cornerstone of modern medicine, often leading to improved efficacy, reduced toxicity, and a lower likelihood of resistance. A critical future direction for this compound is the exploration of its synergistic potential with other therapeutic agents.

In Antiviral Research: Combining this compound with other antiviral drugs that have different mechanisms of action could lead to a more potent and durable antiviral response. For example, combination studies with other nucleoside/nucleotide reverse transcriptase inhibitors (NRTIs), non-nucleoside reverse transcriptase inhibitors (NNRTIs), protease inhibitors, or entry inhibitors are warranted. nih.gov

In Anticancer Research: The potential for synergy with established chemotherapeutic agents, targeted therapies, and immunotherapies is vast. For instance, combining this carbocyclic nucleoside with DNA damaging agents, PARP inhibitors, or immune checkpoint inhibitors could lead to enhanced tumor cell killing and a more robust anti-tumor immune response.

Mechanistic Basis of Synergy: When synergistic interactions are identified, it is crucial to investigate the underlying molecular mechanisms. This could involve the compound inhibiting a resistance pathway for the other agent, or the two agents targeting complementary pathways that are essential for cell survival or proliferation.

The journey of a promising chemical entity from the laboratory to a potential therapeutic is long and requires a multifaceted research approach. For this compound, the future research avenues are clear. Through the innovative design of advanced analogues, a deep and nuanced understanding of its molecular mechanisms, the utilization of cutting-edge preclinical models, and the strategic exploration of synergistic combinations, the full therapeutic potential of this and related carbocyclic nucleosides can be unlocked.

Q & A

(Basic) What synthetic pathways are used to produce Carbocyclic-2',3'-OH-4'-Cl ara-adenosine, and how does its cyclophosphate structure influence reactivity?

The synthesis of this compound involves modifying the ribose moiety of adenosine to a carbocyclic structure, introducing chlorine at the 4'-position, and stabilizing the 2',3'-hydroxyl groups. A key method includes cyclophosphorylation using trivalent phosphorus reagents (e.g., phosphoramidites) under anhydrous conditions to form the cyclic phosphate ester . The carbocyclic backbone reduces enzymatic degradation compared to ribose-based analogs, while the 4'-Cl substitution enhances electrophilicity, facilitating nucleophilic attacks in target interactions. Structural validation relies on P NMR to confirm cyclic phosphate formation and H/C NMR to resolve stereochemistry .

(Advanced) How can researchers resolve contradictions in reported cytotoxic activity data for this compound across cell lines?

Discrepancies in cytotoxicity often arise from variations in cell membrane permeability, nucleoside transporter expression, or intracellular phosphorylation efficiency. To address this:

- Standardize assay conditions : Use isogenic cell lines with controlled transporter profiles (e.g., hENT1-overexpressing vs. knockout models) .

- Quantify intracellular metabolite levels : Employ LC-MS/MS to measure phosphorylated derivatives (e.g., triphosphate forms) and correlate with IC values .

- Validate target engagement : Use F NMR or fluorescent probes to track binding to adenosine deaminase or kinase targets .

Cross-referencing structural data (e.g., hydroxyl/chlorine positioning from X-ray crystallography) with activity profiles can identify steric or electronic determinants of potency .

(Basic) What spectroscopic techniques are critical for characterizing the structure and purity of this compound?

- NMR Spectroscopy : H and C NMR resolve the carbocyclic backbone and substituent positions. P NMR confirms cyclic phosphate integrity (δ ~0–5 ppm for cyclic vs. −5–10 ppm for linear phosphates) .

- Mass Spectrometry : High-resolution ESI-MS validates molecular formula (e.g., CHClNOP) and detects hydrolytic degradation products .

- X-ray Crystallography : Determines absolute stereochemistry and hydrogen-bonding patterns, critical for SAR studies .

(Advanced) How can researchers design experiments to elucidate the mechanism of action (MoA) of this compound in antiviral contexts?

- Kinetic Studies : Measure inhibition constants () against viral polymerases (e.g., RNA-dependent RNA polymerase) using radiolabeled substrates (e.g., H-UTP) .

- Structural Biology : Perform cryo-EM or co-crystallization with target enzymes to map binding interactions (e.g., chlorine’s role in active-site halogen bonding) .

- Metabolic Tracing : Use C-labeled analogs to track incorporation into viral RNA/DNA via isotope-ratio mass spectrometry .

- Resistance Profiling : Serial passage experiments with mutagenic pressure can identify escape mutations, highlighting key residues in the MoA .

(Basic) What computational methods support the rational design of this compound derivatives?

- Docking Simulations : AutoDock Vina or Schrödinger Suite predicts binding poses in viral polymerase pockets, prioritizing substituents (e.g., 4'-Cl) that enhance van der Waals contacts .

- QM/MM Calculations : Assess electronic effects of substituents (e.g., chlorine’s electron-withdrawing impact on phosphate reactivity) .

- MD Simulations : GROMACS or AMBER models evaluate conformational stability of the carbocyclic ring under physiological conditions .

(Advanced) How should researchers address challenges in synthesizing enantiomerically pure this compound?

- Chiral Resolution : Use HPLC with amylose-based columns (e.g., Chiralpak AD-H) and polar organic mobile phases to separate enantiomers .

- Asymmetric Catalysis : Employ palladium-catalyzed cyclopropanation or Sharpless dihydroxylation to install stereocenters with >95% ee .

- Crystallographic Validation : Single-crystal X-ray diffraction confirms enantiopurity and assigns R/S configurations .

(Basic) What in vitro assays are recommended for preliminary evaluation of this compound’s bioactivity?

- Cytotoxicity : MTT or CellTiter-Glo assays in cancer (e.g., HeLa) and normal (e.g., HEK293) cell lines .

- Enzyme Inhibition : Fluorogenic assays for adenosine deaminase or kinase activity (e.g., ADP-Glo™ Kinase Assay) .

- Antiviral Screening : Plaque reduction assays against RNA viruses (e.g., influenza A) using TCID endpoints .

(Advanced) How can structure-activity relationship (SAR) studies optimize this compound’s selectivity?

- Functional Group Scanning : Replace 4'-Cl with Br, F, or CF to modulate lipophilicity and target affinity .

- Backbone Rigidity : Introduce methyl groups to the carbocyclic ring to restrict conformational flexibility and reduce off-target binding .

- Phosphate Mimetics : Substitute cyclic phosphate with phosphonates or boranophosphates to resist phosphatase cleavage .

(Basic) What analytical challenges arise in quantifying this compound in biological matrices?

- Matrix Effects : Serum proteins and lipids can suppress ionization in LC-MS/MS. Mitigate via protein precipitation (ACN) or SPE cleanup .

- Hydrolytic Instability : Monitor cyclic phosphate degradation using ion-pair chromatography (e.g., tributylamine) at pH 3.0 .

- Low Abundance : Enhance sensitivity with deuterated internal standards (e.g., d-analog) and MRM transitions .

(Advanced) What cross-disciplinary approaches integrate this compound into broader therapeutic strategies?

- Combination Therapy : Pair with checkpoint inhibitors (e.g., anti-PD-1) to enhance immunogenic cell death in oncology models .

- Prodrug Engineering : Conjugate with lipid nanoparticles or antibody-drug conjugates (ADCs) for targeted delivery .

- Systems Pharmacology : Build PK/PD models linking plasma concentrations, intracellular activation, and tumor shrinkage using NONMEM .

Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.